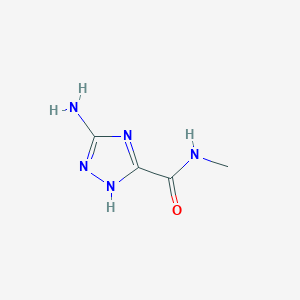

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide

Übersicht

Beschreibung

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a herbicide effective against weeds especially bermuda and quack grass . It enters plant circulation through roots and is majorly present in the meristem . 3-Amino-1,2,4-triazole inhibits chlorophyll synthesis resulting in chlorotic leaves and albino plants .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been studied extensively . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity . Two complementary pathways for the preparation of N-substituted 3- (5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .Molecular Structure Analysis

3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The synthesis of amine-functionalized ZIF-8 with 3-amino-1,2,4-triazole by postsynthetic modification (PSM) has been demonstrated . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .Physical And Chemical Properties Analysis

3-Amino-1,2,4-triazole appears as a white to light yellow powder . It has a melting point of 150-153°C . The chemical formula is C2H4N4 and the molecular weight is 84.08 .Wissenschaftliche Forschungsanwendungen

Agricultural and Pharmaceutical Applications

3-Amino-N-methyl-1H-1,2,4-triazole-5-carboxamide derivatives have been extensively utilized in agriculture and medicine. In agriculture, these compounds serve as precursors for the synthesis of plant protection products like insecticides, fungicides, and plant growth regulators (Nazarov et al., 2021). In the pharmaceutical sector, they are used in producing antimicrobial drugs effective against pathogens such as Staphylococcus aureus and in cardiological drugs with anti-ischemic properties (Nazarov et al., 2021).

Synthetic and Medicinal Chemistry

1,2,4-Triazole derivatives are crucial scaffolds in medicinal chemistry, offering a broad spectrum of biological activities. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013). The versatility of 1,2,4-triazoles allows for structural variations, leading to the development of new drugs with diverse biological activities.

Chemical Synthesis and Reactivity

The reactivity of 1,2,4-triazole derivatives, including 3-amino-1,2,4-triazoles, has been a subject of interest for synthetic chemists. These compounds are used in the synthesis of heat-resistant polymers, fluorescent materials, and ionic liquids, showcasing their broad applicability in chemical synthesis and material science (Kaplaushenko, 2019). Their use in creating high-energy materials and anti-corrosion additives further demonstrates their versatility in applied sciences and engineering (Kaushik et al., 2019).

Drug Discovery and Development

In the realm of drug discovery, 3-amino-1,2,4-triazole derivatives are explored for their potential in generating new pharmaceuticals. Strategies for synthesizing 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazoles have been summarized, indicating their pharmacological significance against cancer, microbial infections, and various diseases (Nasri et al., 2021). This highlights the ongoing research efforts to find efficient methodologies for accessing new triazole-containing compounds with potential as drug candidates.

Wirkmechanismus

Target of Action

Similar compounds such as 3-amino-1h-1,2,4-triazole are known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase .

Mode of Action

It’s worth noting that related compounds like 3-amino-1h-1,2,4-triazole act as competitive inhibitors .

Biochemical Pathways

Related compounds like 3-amino-1h-1,2,4-triazole are known to affect the histidine biosynthesis pathway .

Result of Action

Related compounds like 3-amino-1h-1,2,4-triazole have been found to have carcinogenic properties .

Action Environment

It’s worth noting that related compounds like 3-amino-1h-1,2,4-triazole are known to be stable and moisture sensitive .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-N-methyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H3,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLLHPQFSIEJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1019126-62-5 | |

| Record name | 5-amino-N-methyl-4H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)

![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)

![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)